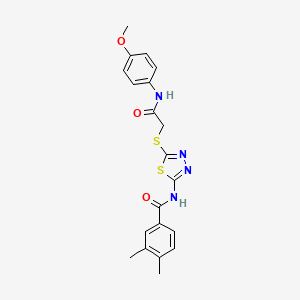
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C32H31F3N6O5S2 and its molecular weight is 700.75. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dihydroquinoline Derivatives
Dihydroquinoline derivatives have been extensively studied for their potential therapeutic applications. For instance, some dihydroquinoline compounds have shown promise as antimicrobial agents due to their ability to inhibit the growth of various bacterial and fungal pathogens (Collins, Hughes, & Johnson, 2000). This suggests that the dihydroquinoline moiety in the compound of interest could contribute to antimicrobial properties.
Triazole Derivatives
The triazole ring is a versatile pharmacophore in medicinal chemistry, known for its role in the development of compounds with a wide range of biological activities. Research has shown that triazole derivatives can serve as potent antimicrobial agents, with some compounds demonstrating significant efficacy against various microorganisms (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). This indicates the potential of the triazole component in the target compound to contribute to antimicrobial activity.
Quinazolinone Compounds
Quinazolinone derivatives have been the subject of numerous studies due to their diverse pharmacological properties. Some quinazolinone compounds have been explored for their anticonvulsant activities, with certain derivatives showing promising results in pre-clinical tests (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017). This suggests the potential for quinazolinone-containing compounds, such as the one , to be investigated for neurological or anticonvulsant applications.
properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F3N6O5S2/c33-32(34,35)24-7-3-8-25(19-24)41-28(37-38-31(41)47-21-29(42)40-14-4-6-22-5-1-2-9-27(22)40)20-36-30(43)23-10-12-26(13-11-23)48(44,45)39-15-17-46-18-16-39/h1-3,5,7-13,19H,4,6,14-18,20-21H2,(H,36,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQEEBHTZWJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F3N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride](/img/structure/B2924721.png)

![Ethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B2924724.png)
![5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2924725.png)

![Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate](/img/structure/B2924729.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2924730.png)

![3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2924734.png)
![ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2924735.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2924736.png)
![2-(benzylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2924737.png)
